molecular formula C27H30ClNO3 B054291 3-Methoxy-4-hydroxyclomiphene CAS No. 117095-59-7

3-Methoxy-4-hydroxyclomiphene

Cat. No.: B054291
CAS No.: 117095-59-7
M. Wt: 452.0 g/mol
InChI Key: QRVWKOHAAHLWBP-RQZHXJHFSA-N
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Description

3’-Methoxy-4’-Hydroxyclomiphene is a derivative of clomiphene, a well-known selective estrogen receptor modulator (SERM)

Scientific Research Applications

3’-Methoxy-4’-Hydroxyclomiphene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating conditions related to estrogen receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-4’-Hydroxyclomiphene typically involves the modification of clomiphene through specific chemical reactions. One common method includes the methylation of the hydroxy group at the 3’ position and the hydroxylation at the 4’ position. The reaction conditions often involve the use of methanol and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of 3’-Methoxy-4’-Hydroxyclomiphene follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-4’-Hydroxyclomiphene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various methoxy and hydroxy derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3’-Methoxy-4’-Hydroxyclomiphene involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity. This interaction leads to the regulation of gene expression and subsequent physiological effects. The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to estrogen signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methoxy-4’-Hydroxyclomiphene is unique due to its specific modifications, which may confer distinct pharmacological properties compared to other SERMs. These modifications can result in different binding affinities and activities at estrogen receptors, potentially leading to unique therapeutic applications .

Properties

IUPAC Name

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClNO3/c1-4-29(5-2)17-18-32-23-14-11-20(12-15-23)26(27(28)21-9-7-6-8-10-21)22-13-16-24(30)25(19-22)31-3/h6-16,19,30H,4-5,17-18H2,1-3H3/b27-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVWKOHAAHLWBP-RQZHXJHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017065
Record name 3-Methoxy-4-hydroxyclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117095-59-7
Record name 3-Methoxy-4-hydroxyclomiphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117095597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-4-hydroxyclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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